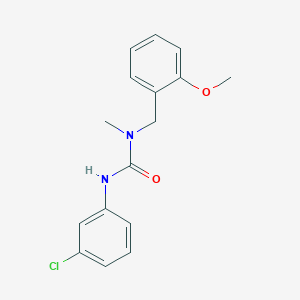
N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea, also known as CMU, is a synthetic compound that belongs to the urea class of compounds. It was first synthesized in the 1970s and has since been used extensively in scientific research due to its unique properties. CMU is a potent inhibitor of dopamine uptake and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
作用機序
The mechanism of action of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea involves the inhibition of dopamine uptake by binding to the dopamine transporter protein. This results in an increase in extracellular dopamine levels, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its ability to increase extracellular dopamine levels. This can lead to various effects such as increased locomotor activity, increased reward-seeking behavior, and increased sensitivity to drugs of abuse. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
The advantages of using N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in lab experiments include its well-established synthesis method, its potent inhibition of dopamine uptake, and its ability to increase extracellular dopamine levels. However, the limitations include its potential toxicity and the fact that it is not selective for the dopamine transporter protein.
将来の方向性
There are several future directions for the use of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in scientific research. One potential direction is the development of more selective dopamine transporter inhibitors that can be used to study the dopamine system with greater specificity. Another potential direction is the use of this compound in the development of new treatments for neurological disorders such as Parkinson's disease and drug addiction.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research as a tool to study the dopamine system. Its ability to inhibit dopamine uptake and increase extracellular dopamine levels has made it a valuable tool in the study of various neurological disorders. While it has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for the use of this compound in scientific research, and it will continue to be a valuable tool in the study of the dopamine system.
合成法
The synthesis of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea involves the reaction of 2-methoxybenzylamine with 3-chlorophenyl isocyanate, followed by the addition of N-methylamine. The resulting compound is then purified through recrystallization to obtain pure this compound. This synthesis method has been well-established and has been used by various researchers to obtain this compound for their experiments.
科学的研究の応用
N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea has been extensively used in scientific research as a tool to study the dopamine system. It has been shown to inhibit dopamine uptake and increase extracellular dopamine levels in the brain. This property has made it a valuable tool in the study of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
特性
IUPAC Name |
3-(3-chlorophenyl)-1-[(2-methoxyphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(11-12-6-3-4-9-15(12)21-2)16(20)18-14-8-5-7-13(17)10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZZCADEMMABLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)
![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)
![3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)
![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4936424.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-pyridinylcarbonyl)-3-piperidinol](/img/structure/B4936437.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)
![N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine](/img/structure/B4936460.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-propenoyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4936461.png)
![6'-amino-1,2,3',5-tetramethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4936470.png)